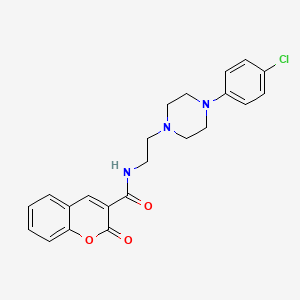

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly due to its interaction with specific biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with 2-oxo-2H-chromene-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as dopamine receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects. The compound’s structure allows it to fit into the receptor binding sites, influencing the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide

- N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxylate

Uniqueness

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has a higher affinity for certain receptors, making it a valuable candidate for therapeutic applications .

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of neuropharmacology and oncology. This article reviews the biological activity of this compound, focusing on its anticonvulsant, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Anticonvulsant Activity

Research has shown that derivatives of piperazine, particularly those with a chlorophenyl substitution, exhibit significant anticonvulsant properties. In a study involving various piperazine derivatives, including our compound of interest, the following findings were observed:

- Screening Models : The compounds were tested using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in mice.

- Results : Most compounds demonstrated effectiveness in at least one seizure model. Notably, several derivatives showed high activity in the 6-Hz psychomotor seizure test.

| Compound | MES Activity | scPTZ Activity | Neurotoxicity (Rotarod Test) |

|---|---|---|---|

| 1 | Active | Active | Low |

| 17 | Highly Active | Active | Moderate |

| 23 | Active | Highly Active | Low |

These results suggest that modifications to the piperazine ring can enhance anticonvulsant activity while maintaining a favorable safety profile .

Antimicrobial Activity

The antimicrobial efficacy of related compounds has also been evaluated. For instance, derivatives similar to this compound were synthesized and tested against various bacterial strains.

- Methodology : The antimicrobial activity was assessed using the tube dilution technique.

- Findings : Certain derivatives exhibited significant antimicrobial activity comparable to standard antibiotics like ciprofloxacin.

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3 | E. coli | 32 µg/mL |

| 8 | S. aureus | 16 µg/mL |

| 11 | P. aeruginosa | 64 µg/mL |

These findings indicate that structural modifications can lead to enhanced antibacterial properties .

Anticancer Activity

The anticancer potential of the compound was examined through various assays, including the MTT assay for cell viability.

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and CaCo-2 (colon cancer).

| Cell Line | IC50 Value (µM) | Activity Level |

|---|---|---|

| MCF-7 | 5.0 | Moderate Activity |

| HeLa | 3.5 | High Activity |

| CaCo-2 | 10.0 | Low Activity |

The results indicated that the compound possesses moderate to high anticancer activity, particularly against HeLa cells .

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives:

- Case Study on Anticonvulsant Properties : A study demonstrated that a similar piperazine derivative reduced seizure frequency in animal models significantly when administered at specific dosages.

- Antimicrobial Efficacy : Another study reported that a related compound displayed potent activity against multi-drug resistant strains of bacteria, suggesting its potential as a new antibiotic agent.

- Anticancer Effects : Clinical trials involving piperazine-based drugs have shown promise in treating specific types of cancers, with ongoing research aimed at optimizing their efficacy and reducing side effects.

Properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O3/c23-17-5-7-18(8-6-17)26-13-11-25(12-14-26)10-9-24-21(27)19-15-16-3-1-2-4-20(16)29-22(19)28/h1-8,15H,9-14H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDULRQQDNOBJJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.